3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide
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Description
3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide is a useful research compound. Its molecular formula is C21H14Cl2N2O3S and its molecular weight is 445.31. The purity is usually 95%.
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Biological Activity
3,5-Dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, synthesis methods, biological activity, and relevant case studies.
- Molecular Formula : C21H14Cl2N2O3S
- Molecular Weight : 445.32 g/mol
- CAS Number : 320421-33-8
The compound features dichloro, cyano, and sulfonyl functional groups, contributing to its reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration of Aromatic Compounds : Introduction of nitro groups.
- Reduction : Converting nitro groups to amines.
- Acylation : Formation of the benzenecarboxamide.
- Substitution Reactions : Introducing cyano and sulfonyl groups.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on related compounds demonstrated effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) as well as antifungal activity .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of apoptosis pathways and interference with cell cycle progression .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. This inhibition could be linked to the compound's ability to interact with target proteins through its sulfonamide moiety .
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments were conducted where various concentrations of the compound were tested against bacterial strains. Results showed a dose-dependent inhibition of bacterial growth, indicating its potential as a therapeutic agent in treating infections .
- Anticancer Activity Assessment : In a study involving human cancer cell lines, treatment with the compound resulted in significant reductions in cell viability compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, suggesting its role in inducing programmed cell death .
Summary Table of Biological Activities
Properties
IUPAC Name |
3,5-dichloro-N-[3-cyano-4-(4-methylphenyl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S/c1-13-2-5-19(6-3-13)29(27,28)20-7-4-18(10-15(20)12-24)25-21(26)14-8-16(22)11-17(23)9-14/h2-11H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGENYHYOKQXCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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